molecular formula C22H26N2O4S B289325 Methyl 4-[({2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate

Methyl 4-[({2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate

Cat. No. B289325
M. Wt: 414.5 g/mol
InChI Key: IVXGJAWBKQOLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[({2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of methyl 4-[({2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Methyl 4-[({2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the severity of inflammatory diseases and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-[({2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate in lab experiments is its versatility. It can be used in a range of applications and has been found to exhibit a range of effects. However, one of the main limitations is its cost. The synthesis method is complex and requires multiple steps, making it expensive to produce.

Future Directions

There are several future directions for the study of methyl 4-[({2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and explore its potential use in the development of new drugs. Another direction is to explore its potential use as a pesticide and develop more environmentally friendly alternatives to traditional pesticides. Finally, there is potential for further research into its use in materials science and the development of OLEDs.

Synthesis Methods

The synthesis of methyl 4-[({2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The resulting compound is then reacted with 2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene to form the intermediate product. The final step involves the reaction of the intermediate product with methyl 4-aminobenzoate to form the desired compound.

Scientific Research Applications

Methyl 4-[({2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate has been studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In materials science, it has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.

properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 4-[[2-(2,2-dimethylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]benzoate

InChI

InChI=1S/C22H26N2O4S/c1-22(2,3)21(27)24-19-17(15-7-5-6-8-16(15)29-19)18(25)23-14-11-9-13(10-12-14)20(26)28-4/h9-12H,5-8H2,1-4H3,(H,23,25)(H,24,27)

InChI Key

IVXGJAWBKQOLIS-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.